molecular formula C6H9NO3 B8248249 (3R)-1-methyl-5-oxopyrrolidine-3-carboxylic acid

(3R)-1-methyl-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B8248249
M. Wt: 143.14 g/mol
InChI Key: YHDZDIPQCVCIJS-SCSAIBSYSA-N
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Description

(3R)-1-Methyl-5-oxopyrrolidine-3-carboxylic acid (CAS: 42346-68-9) is a chiral pyrrolidinone derivative characterized by a five-membered lactam ring with a methyl group at the 1-position and a carboxylic acid moiety at the 3-position. Its stereochemistry at the 3R position is critical for biological interactions and physicochemical properties. This compound serves as a precursor for synthesizing bioactive molecules, particularly in medicinal chemistry for antioxidant, antimicrobial, and anticancer applications .

Key properties include:

  • Molecular formula: C₆H₉NO₃
  • Molecular weight: 143.14 g/mol
  • Boiling point: Estimated 294.73°C (EPA T.E.S.T.)
  • Water solubility: 61053.5 mg/L (EPA T.E.S.T.)
  • Melting point: ~123.6°C (EPI Suite) .

Properties

IUPAC Name

(3R)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-7-3-4(6(9)10)2-5(7)8/h4H,2-3H2,1H3,(H,9,10)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDZDIPQCVCIJS-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H](CC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-methyl-5-oxopyrrolidine-3-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions. The reaction conditions must be carefully controlled to avoid racemization and to ensure high yield and purity of the desired enantiomer.

Industrial Production Methods

Industrial production of (3R)-1-methyl-5-oxopyrrolidine-3-carboxylic acid often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-methyl-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3R)-1-methyl-5-oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential role in biological processes and as a precursor for biologically active molecules.

    Medicine: Research is ongoing into its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of (3R)-1-methyl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in metabolic pathways. Its chiral nature allows it to interact selectively with biological molecules, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidinone Core

1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid (CAS: N/A)
  • Structure : A chloro-hydroxyphenyl substituent at the 1-position.
  • Activity : Exhibits potent antioxidant properties, with derivatives showing 1.5× higher DPPH radical scavenging activity than ascorbic acid .
  • Key difference : The aryl substituent enhances electron-withdrawing effects, improving radical stabilization compared to the methyl group in the target compound.
(3R)-1-[(2,4-Dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic Acid (CAS: 1629681-80-6)
  • Structure : A dimethoxyphenylmethyl group at the 1-position.
  • Molecular weight : 279.29 g/mol, significantly higher than the target compound due to the bulky substituent .
1-Allyl-5-oxopyrrolidine-3-carboxylic Acid
  • Structure : An allyl group at the 1-position.

Stereochemical Variations

(2R,3R)-2-(2-Chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS: 1020073-50-0)
  • Structure : Additional 2R-chlorophenyl substituent.
(3S,5R)-5-Methylpyrrolidine-3-carboxylic Acid
  • Structure : Stereoisomer with a 5-methyl group.
  • Key difference : Corrected stereochemistry (from erroneous assignments in prior studies) significantly alters pharmacokinetic profiles .

Physicochemical Properties

Compound (CAS) Molecular Weight Water Solubility (mg/L) LogP (Predicted)
(3R)-1-Methyl- (42346-68-9) 143.14 61,053.5 -0.34
1-(5-Chloro-2-hydroxyphenyl) 257.67 12,450 (estimated) 1.82
1-[(2,4-Dimethoxyphenyl)methyl] 279.29 1,200 2.15
1-Allyl 169.17 8,300 0.78

Biological Activity

(3R)-1-methyl-5-oxopyrrolidine-3-carboxylic acid, a pyrrolidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy and neuropharmacology. This article aims to provide a detailed overview of its biological activity, including research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring with a carboxylic acid functional group, which is crucial for its biological interactions. Its molecular formula is C6H11NO3C_6H_{11}NO_3.

Anticancer Properties

Research indicates that (3R)-1-methyl-5-oxopyrrolidine-3-carboxylic acid exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, including A549 (lung adenocarcinoma) and RPMI 8226 (multiple myeloma) cells.

Table 1: Anticancer Activity of (3R)-1-methyl-5-oxopyrrolidine-3-carboxylic Acid

Cell LineIC50 (µM)Mechanism of Action
A549100Induction of apoptosis
RPMI 822675Inhibition of cell proliferation

The mechanism of action primarily involves the induction of apoptosis and the inhibition of cell proliferation through interference with key signaling pathways involved in tumor growth. For instance, it has been shown to enhance the cytotoxic effects of standard chemotherapeutics like sorafenib by modulating lipid signaling pathways that affect multidrug resistance (MDR) transporters .

Neuroprotective Effects

In addition to its anticancer properties, (3R)-1-methyl-5-oxopyrrolidine-3-carboxylic acid has shown promise in neuropharmacology. Its structural similarity to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases. Studies have indicated that it may exhibit anti-inflammatory and anti-apoptotic effects, which could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease.

Table 2: Neuroprotective Activity of (3R)-1-methyl-5-oxopyrrolidine-3-carboxylic Acid

Study FocusOutcome
Neuroinflammation in miceReduction in inflammatory markers
Neuronal cell viabilityIncreased survival rates under stress conditions

Case Studies

  • Combination Therapy in Cancer Treatment :
    A study explored the use of (3R)-1-methyl-5-oxopyrrolidine-3-carboxylic acid in combination with sorafenib in murine models of hepatocellular carcinoma. The results indicated a synergistic effect, leading to enhanced tumor regression compared to monotherapy .
  • Neuroprotection in Animal Models :
    In a model of neurodegeneration, administration of the compound resulted in significant reductions in markers associated with neuronal death and inflammation. This suggests its potential role as a therapeutic agent for neurodegenerative disorders.

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